molecular formula C9H18O B1293532 Cyclooctanemethanol CAS No. 3637-63-6

Cyclooctanemethanol

Cat. No. B1293532
CAS RN: 3637-63-6
M. Wt: 142.24 g/mol
InChI Key: ZHPBLHYKDKSZCQ-UHFFFAOYSA-N
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Description

Cyclooctanemethanol is a cyclic alcohol with the molecular formula C9H18O and a molecular weight of 142.2386 . It contains a total of 28 bonds, including 10 non-H bonds, 1 rotatable bond, 1 eight-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of Cyclooctanemethanol consists of an eight-membered carbon ring (cyclooctane) with a methanol group attached . It contains 1 hydroxyl group and 1 primary alcohol .


Physical And Chemical Properties Analysis

Cyclooctanemethanol has a density of 0.9±0.1 g/cm3, a boiling point of 223.2±8.0 °C at 760 mmHg, and a flash point of 93.3±0.0 °C . It has 1 freely rotating bond and a polar surface area of 20 Å2 .

Scientific Research Applications

High Boiling Solvent

Cyclooctanemethanol is utilized as a high boiling solvent due to its ability to remain in a liquid state at elevated temperatures . This property makes it ideal for reactions that require higher temperatures without the solvent evaporating. It’s particularly useful in distillation processes where separation of components based on boiling points is essential.

Heat Transfer Agent

In the field of thermal management, Cyclooctanemethanol serves as an effective heat transfer agent . Its thermal stability and liquid phase at high temperatures allow it to efficiently transfer heat in systems such as cooling circuits in chemical reactors or electronic devices.

Plastic and Lacquer Base Materials

Cyclooctanemethanol is a precursor for manufacturing plastic and lacquer base materials . Its chemical structure can be modified to produce various derivatives that form the building blocks of certain plastics and lacquers, enhancing their properties such as durability and chemical resistance.

Synthesis of Cyclooctane Carboxylic Acid

The oxidation of Cyclooctanemethanol leads to the formation of cyclooctane carboxylic acid . This acid is a valuable intermediate in organic synthesis, used to produce other chemicals through further reactions.

Production of Nylon-8

One of the significant applications of Cyclooctanemethanol is in the production of nylon-8 . It is converted into octahydro-2-oxo-1H-azonine (S-aminooctanoic acid lactam), which is a key monomer for synthesizing this type of nylon, used in various textiles and engineering materials.

Solubility Studies

Due to its solubility in water, Cyclooctanemethanol is often used in solubility studies to understand the solvation dynamics of cyclic compounds . This can provide insights into the behavior of similar compounds in biological systems or industrial processes

Safety and Hazards

Cyclooctanemethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclooctylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPBLHYKDKSZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189897
Record name Cyclooctanemethanol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctanemethanol

CAS RN

3637-63-6
Record name Cyclooctanemethanol
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Record name Cyclooctanemethanol
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Record name Cyclooctanemethanol
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Record name Cyclooctanemethanol
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Record name Cyclooctanemethanol
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Synthesis routes and methods

Procedure details

A solution of 8 millimols of cobalt 2-ethylhexoate and 20 millimols of triethylphosphate in 200 ml. of benzene was treated in an autoclave with 1:1 H2 :CO mixture for one hour at 170° C. and 3,700-114 3,750 psig. The autoclave was cooled and vented, and 250 g. of 1,5-cyclooctadiene was added. This mixture was treated with 1:1 H2 :CO at 145°-185° C. and 1,800-3,000 psig. for 3 hours. Distillation of the reactor effluent gave 203 g. of hydroformylation products boiling at 36°-75° C. at 5 mm. Hg pressure and 79 g. of residue. Reduction of a portion of the distilled oxygenated products over a nickel-based catalyst with hydrogen at elevated temperatures and pressures gave a 90% yield of hydroxymethylcyclooctane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics that dictate cyclooctanemethanol's activity on the nicotinic acetylcholine receptor?

A2: The research suggests that both the volume and length of cycloalkanemethanols play crucial roles in their interaction with the nAChR. [] The study reveals that the inhibitory effect on the open channel is lost when the volume of the compound exceeds approximately 340 ų. [] In contrast, the ability to enhance the apparent affinity of agonists appears to be dependent on a critical length of approximately 6.3 Å, which cyclooctanemethanol satisfies. [] Therefore, cyclooctanemethanol's specific volume and length allow it to interact with the nAChR in a way that both inhibits open channel activity and enhances agonist affinity.

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